Product packaging for Indium Oxine(Cat. No.:CAS No. 14514-42-2)

Indium Oxine

Cat. No.: B083753
CAS No.: 14514-42-2
M. Wt: 547.3 g/mol
InChI Key: AEGSYIKLTCZUEZ-UHFFFAOYSA-K
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Description

Indium Oxine, also known as Indium-111 oxyquinoline or 111In-oxine, is a sterile, non-pyrogenic complex of the radioisotope Indium-111 and 8-hydroxyquinoline (oxine) . This reagent is a cornerstone in nuclear medicine research, primarily used for the in vitro radiolabeling of autologous white blood cells (WBCs) . Its core research value lies in tracking leukocyte migration to sites of occult infection and sterile inflammation, making it an indispensable tool for developing and validating diagnostic scintigraphy protocols . The mechanism of action is based on the neutral, lipid-soluble nature of the 111In-oxine complex, which allows it to passively diffuse through the cell membrane of leukocytes . Once inside the cell, the complex dissociates; the indium-111 becomes firmly bound to cytoplasmic components, while the oxine molecule is released and exits the cell . This process effectively traps the radioactivity within the cell. Following re-injection, the radiolabeled leukocytes naturally migrate to and accumulate at foci of infection or inflammatory bowel disease, allowing these sites to be visualized using gamma cameras . This compound is particularly valuable for researching abdominal infections and inflammatory bowel disease (IBD) due to its minimal intestinal excretion, which provides a superior signal-to-background ratio compared to other labeling agents like 99mTc-HMPAO . Key research applications include studying the pathophysiology of appendicular osteomyelitis, prosthetic joint infections, vascular graft infections, fever of unknown origin, and diabetic foot infections . The reagent offers high labeling efficiency and less efflux of radioactivity from labeled WBCs, ensuring reliable and consistent experimental results . This product is For Research Use Only (RUO) and must not be administered to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H18InN3O3 B083753 Indium Oxine CAS No. 14514-42-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14514-42-2

Molecular Formula

C27H18InN3O3

Molecular Weight

547.3 g/mol

IUPAC Name

indium(3+);quinolin-8-olate

InChI

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3

InChI Key

AEGSYIKLTCZUEZ-UHFFFAOYSA-K

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Isomeric SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Other CAS No.

14514-42-2

Synonyms

(111In)oxinate(3)
111In-oxine
indium oxinate
indium oxine
indium oxine sulfate, 111In-labeled cpd
indium oxine, 111In-labeled cpd
indium oxine, 113In-labeled cpd
indium oxine, 133In-labeled cpd
indium-111-oxine
indium-111-oxine sulfate

Origin of Product

United States

Synthesis and Preparation Methodologies for Indium Oxine Complexes

Synthetic Routes for Tris(8-quinolinolato)indium(III) [In(Oxine)₃]

The formation of Tris(8-quinolinolato)indium(III), commonly known as indium oxine or In(Oxine)₃, involves the chelation of a trivalent indium ion (In³⁺) by three molecules of the bidentate ligand 8-hydroxyquinoline (B1678124) (also known as oxine). This reaction results in a neutral, lipophilic, pseudo-octahedral complex. nih.gov The synthesis can be achieved through several routes, primarily differing in the solvent system employed.

Historically, a common method involved a two-phase solvent extraction. In this procedure, an aqueous solution of an indium salt, such as indium chloride (InCl₃), is buffered to a suitable pH, and then an ethanolic solution of oxine is added. oup.com The resulting In(Oxine)₃ complex is then extracted into an organic solvent like chloroform (B151607). The chloroform is subsequently evaporated to dryness, and the complex is redissolved in ethanol (B145695). oup.com While effective, this method has drawbacks, including potential yield loss during the extraction phase and the safety considerations associated with using chlorinated solvents.

A more direct, modified protocol avoids the use of chloroform by facilitating direct crystallization from an ethanol solution. In this approach, indium chloride and oxine are dissolved together in ethanol and refluxed, typically at around 70°C, for approximately one hour. Upon cooling, the In(Oxine)₃ complex precipitates out of the solution and can be collected by filtration. X-ray crystallography studies have revealed that complexes crystallized from ethanol can incorporate the solvent molecule into their structure via hydrogen bonding to an oxygen atom of one of the oxine ligands. snmjournals.org This interaction is believed to play a role in the solvation and stability of the complex in protic solvents. snmjournals.org

The reaction is generally pH-dependent, with optimal yields often achieved in a buffered environment to maintain a pH between 7.2 and 7.4. The stoichiometry follows a 1:3 metal-to-ligand ratio to form the saturated, neutral complex.

ParameterChloroform Extraction MethodEthanol-Based Synthesis
Indium Source Indium Chloride (InCl₃) in aqueous solutionIndium Chloride (InCl₃)
Ligand 8-hydroxyquinoline (Oxine) in ethanol8-hydroxyquinoline (Oxine)
Solvent System Water/ChloroformEthanol
Key Steps 1. Mix aqueous InCl₃ and ethanolic oxine.2. Buffer to pH ~5.0. oup.com3. Extract complex into chloroform.4. Evaporate chloroform.5. Redissolve in ethanol. oup.com1. Dissolve InCl₃ and oxine in ethanol.2. Reflux at 70°C for 1 hour.3. Cool to precipitate the complex.4. Filter and wash.
Structural Note -Final product may contain ethanol hydrogen-bonded to an oxine ligand. snmjournals.org

Preparation Techniques for Specific Indium Isotopes in Oxine Complexes

The most prominent application of this compound involves the radioisotope Indium-111 (B102479) (¹¹¹In). The resulting complex, ¹¹¹In-oxine, is used for in-vitro radiolabeling of various blood cells. The preparation of ¹¹¹In-oxine is a carefully controlled process designed to yield a sterile, pyrogen-free product suitable for clinical use.

The preparation typically begins with a sterile, aqueous solution of Indium-111 chloride (¹¹¹InCl₃). google.comgoogle.com This is mixed with a solution of 8-hydroxyquinoline. google.com The reaction is carried out in an aqueous medium, often buffered to a pH of 6.5 to 7.5 to facilitate the formation of the neutral, lipid-soluble ¹¹¹In-oxine complex. nih.govfda.gov HEPES (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid) is a commonly used buffer for this purpose. google.comnih.gov

To prevent the lipophilic complex from adhering to the surfaces of glass vials, especially during autoclaving, a non-ionic surfactant such as Polysorbate 80 (Tween-80) is frequently included in the formulation. google.comgoogle.comnih.gov The final preparation is an isotonic aqueous solution. google.comnih.gov The entire process is conducted using aseptic techniques to ensure sterility. nih.gov

The mechanism relies on the lipophilicity of the neutral ¹¹¹In-oxine complex, which allows it to passively diffuse across cell membranes. Once inside the cell, the relatively low stability constant of the complex (estimated at 10¹⁰) allows for the transchelation of the ¹¹¹In³⁺ ion to intracellular components that bind it more strongly, effectively trapping the radioisotope within the cell. nih.govnih.gov

StepDescriptionReagents/Conditions
1. Mixing Sterile solutions of the indium isotope and the ligand are combined.¹¹¹InCl₃ in 0.04 N HCl; 8-hydroxyquinoline in 0.04 N HCl. google.comgoogle.com
2. Buffering A buffer is added to adjust the pH to the optimal range for complex formation.1 M HEPES solution to achieve a final pH of 7.2-7.4. google.comgoogle.com
3. Stabilization A surfactant is added to prevent the complex from binding to container surfaces.1% Tween-80 in saline. google.comgoogle.com
4. Isotonicity The final volume is adjusted with saline and pyrogen-free water to make the solution isotonic.Isotonic saline solution; Pyrogen-free water. google.comgoogle.com
5. Sterilization The final solution is sterilized, often by autoclaving.Autoclave at 121°C for 25 minutes. google.com

Development of Modified and Substituted 8-Hydroxyquinoline Ligands for Indium Complexation

Research has extended beyond the basic 8-hydroxyquinoline structure to develop modified and substituted ligands. The goal of these modifications is to fine-tune the physicochemical properties of the resulting indium complexes, such as their stability, lipophilicity, and biological targeting capabilities.

Substituents can be added to various positions on the quinoline (B57606) ring. For example, the introduction of methyl groups has been studied to alter the electronic and steric properties of the ligand, which in turn affects the photophysical properties of the resulting indium complexes. nih.gov Other research has focused on creating multidentate ligands that incorporate multiple 8-hydroxyquinoline units into a single molecular framework. These chelators are designed to form more stable complexes with metal ions like In³⁺ compared to the tris-oxine complex, which can be susceptible to dissociation in vivo. google.com

A significant area of development involves the creation of bifunctional chelators. These are ligands that have an 8-hydroxyquinoline moiety for complexing indium and a separate reactive group that can be covalently attached to a biomolecule, such as a monoclonal antibody. google.com This approach allows the ¹¹¹In radioisotope to be targeted to specific sites in the body. For instance, an 8-hydroxyquinoline derivative can be linked to a tetraamine (B13775644) framework like tris-(2-aminoethyl)amine (TREN) to create a stable chelating agent. google.com Another strategy involves creating octadentate ligands, such as those based on a bispidine scaffold armed with oxine groups, which have shown quantitative labeling with ¹¹¹In at room temperature and high stability. nih.gov

Ligand TypeModificationPurpose/Finding
Substituted Oxine Methyl groups at C5 positionInfluences photophysical properties; can lead to higher emission quantum yields in the resulting indium complex. nih.gov
Substituted Oxine Bromo group at C5 positionAlters the electronic properties and shifts emission spectra of the indium complex. nih.gov
Multidentate Ligand Tris-(2-aminoethyl)amine (TREN) backbone with 8-hydroxyquinoline armsCreates a more stable chelator for Group IIIb metals compared to three separate oxine molecules. google.com
Octadentate Ligand Bispidine scaffold with oxine arms (H₂bispox²)Forms highly stable complexes with ¹¹¹In³⁺ at room temperature and neutral pH. nih.gov
Bifunctional Chelator 8-hydroxyquinoline with a p-isothiocyanatobenzyl groupAllows for covalent attachment to proteins like monoclonal antibodies for targeted delivery of the indium isotope.

Purification Strategies for this compound Complexes and Precursors

The purity of both the this compound complex and its precursors is critical for its intended applications. Various purification strategies are employed to remove unreacted starting materials, byproducts, and interfering contaminants.

For non-radioactive In(Oxine)₃, purification can be achieved by methods such as precipitation and washing. In the ethanol-based synthesis, the complex precipitates upon cooling and can be isolated by filtration and washing with cold ethanol to remove soluble impurities. snmjournals.org

In the preparation of radiolabeled ¹¹¹In-oxine, purification of the precursor indium chloride solution is a key first step. Heavy-metal impurities in the ¹¹¹InCl₃ solution can compete with indium for the oxine ligand, inhibiting the formation of the desired complex. iaea.org Ion-exchange chromatography is an effective method for separating these interfering metal ions from the indium chloride solution before the labeling reaction. iaea.org

After the labeling reaction, purification may be necessary to separate the desired ¹¹¹In-oxine complex from unbound ¹¹¹In³⁺. For complexes attached to larger molecules like antibodies, size-exclusion chromatography (e.g., Sephadex G-50) and High-Performance Liquid Chromatography (HPLC) are used to purify the final radiolabeled conjugate. nih.gov For smaller complexes, techniques like thin-layer chromatography (TLC) are primarily used for quality control to assess radiochemical purity rather than for bulk purification. nih.gov In the context of cell labeling, the purification step occurs after incubation, where centrifugation is used to pellet the now-labeled cells, and the supernatant containing unbound ¹¹¹In-oxine is decanted and removed. nih.govrichtlijnendatabase.nlrichtlijnendatabase.nl

MethodTargetPurpose
Precipitation/Filtration In(Oxine)₃Isolation of the solid complex from the reaction mixture in ethanol-based synthesis. snmjournals.org
Solvent Extraction ¹¹¹In-oxineTo separate the lipophilic complex from the aqueous phase, as described in early synthesis methods. oup.com
Ion-Exchange Chromatography Indium Chloride (precursor)To remove trace heavy-metal impurities that can inhibit complex formation. iaea.org
Size-Exclusion Chromatography Radiolabeled macromoleculesTo separate large, labeled molecules (e.g., antibodies) from small, unbound ¹¹¹In-oxine and other impurities. nih.govnih.gov
Centrifugation Labeled cellsTo separate cells that have incorporated ¹¹¹In from the supernatant containing unbound complex. richtlijnendatabase.nlrichtlijnendatabase.nl
Thin-Layer Chromatography (TLC) ¹¹¹In-oxineQuality control to determine radiochemical purity by separating the complex (Rf ≈ 0.8-0.9) from free indium (Rf ≈ 0.0).

Structural Characterization and Isomerism of Indium Oxine

Solution-Phase Structural Investigations

The structure and behavior of indium oxine are not static and can differ in the solution phase compared to the solid state.

While the solid-state structure clearly shows an asymmetric meridional geometry, proton NMR spectroscopy in solution at room temperature does not detect this asymmetry. nih.govresearchgate.netresearchgate.net The equivalence of the oxine ligands on the NMR timescale suggests a dynamic process is occurring. snmjournals.org However, at low temperatures (e.g., -90°C), changes in the NMR spectrum are observed, indicating that a fluxional process, likely an intramolecular rearrangement, is slowing down. nih.govresearchgate.netresearchgate.net This dynamic behavior is a key characteristic of the complex in solution. Other studies on related gallium(III) complexes also note that the absence of certain spectral splitting can indicate low energy barriers for metal-chelate ring inversion, leading to fluxional and symmetrical behavior in solution. researchgate.net

Spectrophotometric techniques, such as UV-Vis spectroscopy, are valuable for studying the formation and stoichiometry of metal complexes in solution. Indium(III) forms a saturated 1:3 complex with oxine. unm.edudrugs.com The formation of the this compound complex is pH-dependent, with optimal yields often achieved in a buffered solution with a pH between 5 and 8. google.com UV-Vis spectroscopy can be used to monitor the chelation efficiency at different pH levels. It can also be employed in competitive ligand studies, for instance with EDTA or transferrin, to assess the dissociation kinetics of the metal-ligand complex. The reaction between indium(III) and other similar reagents has been shown to result in intensely colored complexes, allowing for spectrophotometric determination of concentration based on Beer's law. ufba.brresearchgate.net The molar ratio method, a common spectrophotometric technique, can be used to confirm the 1:3 stoichiometry of the indium-oxine complex. ufba.br

Spectroscopic Characterization of Indium Oxine Systems

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy is a primary tool for investigating the electronic transitions within indium oxine complexes. The absorption spectra of these complexes are characterized by intense bands in the UV and visible regions, which arise from electron transitions within the molecule.

Research on tris(8-quinolinolato) metal complexes reveals that the absorption bands are primarily associated with π-π* transitions centered on the quinolinolate ligands. In a study of dimeric indium quinolinolate complexes in a tetrahydrofuran (B95107) (THF) solution, typical low-energy absorption bands were observed in the range of 380 to 406 nm. researchgate.net These transitions are assigned as quinolinol-centered π-π* charge transfer (CT) transitions. researchgate.net

UV-Vis Absorption Data for this compound and Related Complexes
CompoundSolventAbsorption Maximum (λmax, nm)Assignment
Dimeric Indium QuinolinatesTHF380 - 406π-π* Charge Transfer
Tris(5,7-diphenyl-8-quinolinolato)indium(III)THF~417π-π* Transition

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within this compound. By analyzing the vibrational modes, one can confirm the coordination of the oxine ligand to the indium metal center.

The IR spectra of metal quinolates show characteristic peaks that can be assigned to specific bonds. The formation of the this compound complex is evidenced by the appearance of new vibrational bands corresponding to the In-N and In-O bonds, typically found in the far-infrared region (below 600 cm⁻¹). Concurrently, the disappearance or shift of the O-H vibrational band from the free 8-hydroxyquinoline (B1678124) ligand indicates its deprotonation and coordination to the indium ion.

While specific, complete spectral data for this compound is not extensively detailed in readily available literature, analysis of related metal(III) quinolates like Alq₃ provides a strong basis for interpretation. Key vibrational regions include:

~3050 cm⁻¹: C-H stretching vibrations of the aromatic quinoline (B57606) rings.

1600-1400 cm⁻¹: C=C and C=N stretching vibrations within the aromatic system. These are sensitive to coordination.

~1100 cm⁻¹: C-O stretching vibration. The position of this band is a key indicator of metal-ligand bond strength.

Below 600 cm⁻¹: Metal-ligand vibrations, including In-O and In-N stretching modes.

Typical IR Vibrational Regions for Metal-Oxine Complexes
Frequency Range (cm⁻¹)Assignment
~3050Aromatic C-H Stretch
1600 - 1400Quinoline Ring C=C and C=N Stretch
~1100C-O Stretch
< 600In-O and In-N Metal-Ligand Stretch

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to confirm the molecular weight of the this compound complex and to elucidate its structure through fragmentation analysis. The empirical formula for tris(8-quinolinolato)indium(III) is C₂₇H₁₈InN₃O₃. fda.gov The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to this formula.

Upon energetic ionization, the molecular ion undergoes fragmentation. The fragmentation pattern provides valuable structural information. For metal-quinoline complexes, a common fragmentation pathway is the sequential loss of the quinolinolate ligands. ias.ac.in A plausible fragmentation pattern for this compound would begin with the loss of one oxine radical, leading to a prominent [M - C₉H₆NO]⁺ fragment. This can be followed by the loss of a second and third ligand.

Another characteristic fragmentation pathway for the quinoline moiety itself is the loss of a neutral hydrogen cyanide (HCN) molecule. rsc.org This can lead to further fragmentation peaks in the mass spectrum.

A proposed fragmentation sequence is:

[In(C₉H₆NO)₃]⁺ → [In(C₉H₆NO)₂]⁺ + (C₉H₆NO)•

[In(C₉H₆NO)₂]⁺ → [In(C₉H₆NO)]⁺ + (C₉H₆NO)•

[In(C₉H₆NO)]⁺ → [In]⁺ + (C₉H₆NO)•

This step-wise loss of ligands is a characteristic feature in the mass spectra of such coordination complexes.

Photoluminescence and Fluorescence Spectroscopy for Photophysical Properties

This compound (Inq₃) is highly regarded for its luminescent properties, which are central to its use in OLEDs. Photoluminescence (PL) and fluorescence spectroscopy are essential for characterizing these properties, including emission wavelength, quantum yield, and lifetime.

When excited by UV or visible light, Inq₃ exhibits strong fluorescence. Studies on Inq₃ thin films have shown that the photoluminescence originates from two distinct geometrical isomers: a facial (fac) and a meridional (mer) form, which have different excited-state lifetimes. rsc.org The fluorescence intensity of Inq₃ complexes can be influenced by their environment; for instance, binding to proteins like human serum albumin has been shown to increase the fluorescence intensity. nih.gov

The emission color is dependent on the specific ligands and the molecular structure. Dimeric indium quinolinate complexes have been reported with absolute emission quantum yields (ΦPL) as high as 17.8% in THF solution and 36.2% in the solid film state. researchgate.net The emission spectra of these complexes can exhibit shifts based on solvent polarity (solvatochromism) and the electronic nature of substituents on the quinoline rings. researchgate.net

Photophysical Properties of Dimeric Indium Quinolinates
Compound DerivativeEmission Max (λem, nm) in THFQuantum Yield (ΦPL, %) in THFQuantum Yield (ΦPL, %) in Film
Complex 1 (Methyl substituent)51011.217.2
Complex 4 (Methyl substituent)51217.836.2

Data adapted from a study on dimeric indium complexes. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry) of this compound Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound complexes. These properties are critical for understanding their function as charge-transporting materials in electronic devices. CV measurements provide information on the oxidation and reduction potentials, which correspond to the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For metal quinolates, the redox processes are typically ligand-based. The oxidation process involves the removal of an electron from the HOMO, which is predominantly located on the quinolinolate ligand. The reduction process involves the addition of an electron to the LUMO, also centered on the ligand.

In a study of dimeric indium quinolinates in dimethyl sulfoxide (B87167) (DMSO), oxidation onset potentials were measured with reference to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. researchgate.net From these potentials, the HOMO energy levels can be calculated. This data is vital for designing efficient OLEDs, as the alignment of the HOMO and LUMO levels of adjacent material layers governs the efficiency of charge injection and transport. The reversibility of the redox processes, also determined from CV, gives insight into the stability of the complex in its oxidized and reduced states.

Electrochemical Data for Dimeric Indium Quinolinates
Compound DerivativeOxidation Onset Potential (V vs Fc/Fc⁺)Calculated HOMO Level (eV)
Complex 10.77-5.57
Complex 20.89-5.69
Complex 30.89-5.69
Complex 40.74-5.54
Complex 50.83-5.63
Complex 60.86-5.66

Data adapted from a study on dimeric indium complexes. researchgate.net

Theoretical and Computational Studies of Indium Oxine

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone for the computational investigation of Indium Oxine. Researchers employ DFT methods to determine the most stable three-dimensional arrangements of the atoms (optimized geometries) and to analyze the electronic structure.

This compound is an octahedral complex that can exist as two different stereoisomers: meridional (mer) and facial (fac). acs.org Computational studies, often using the B3LYP functional with a 6-31G(d) basis set, have been performed to optimize the ground-state geometries of these isomers. researchgate.net The results confirm a pseudo-octahedral coordination sphere where the central indium (In³⁺) ion is bonded to three 8-hydroxyquinolinate ligands through nitrogen and oxygen atoms. nih.gov The meridional isomer is generally found to be the more stable and common form. acs.orgnih.gov

Energy decomposition analysis is another theoretical technique applied to understand the bonding interactions within the molecule. This method partitions the total interaction energy into distinct components, such as electrostatic attraction, Pauli repulsion, and orbital interactions. researchgate.net In the case of mer-Indium Oxine, the bonding between the indium-containing fragment (Inq₂) and each of the three individual quinolinate ligands (q) can be analyzed separately. researchgate.net This reveals nuances in the bonding of the three ligands, which occupy non-equivalent positions in the mer configuration. researchgate.netacs.org X-ray crystallography studies have determined the precise molecular structure, showing an asymmetric pseudo-octahedral N₃O₃ metal coordination sphere with meridional stereochemistry. nih.govsnmjournals.org

Table 1: Representative Theoretical Methods for this compound Geometry Optimization

MethodBasis SetPurposeReference
DFT (B3LYP)6-31G(d)Optimization of ground state geometries for Mq3 (M=Al, Ga, In) isomers. researchgate.net
DFT (BP86)TZ2P (small core)Analysis of bonding interactions via energy decomposition schemes. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electronic Properties

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO gap, a critical parameter that influences the compound's stability and its potential as an organic semiconductor. iphy.ac.cn

Theoretical calculations show that for metal quinolates like Inq3, the frontier orbitals are primarily localized on the ligands. pan.pl Specifically, the HOMO is typically associated with the phenoxide part of a quinolate ligand, while the LUMO is concentrated on the pyridyl side of a ligand. acs.orgpan.pl This spatial distribution facilitates charge transfer upon electronic excitation.

The HOMO-LUMO gap determines the energy required to excite an electron from the ground state. iphy.ac.cn A larger gap implies greater molecular stability. iphy.ac.cn Computational models can predict this gap, and the values can be compared with experimental data derived from optical measurements. Experimental studies on amorphous thin films of Inq3 have reported a direct optical band gap of 2.77 eV. researchgate.net Theoretical calculations for related metal quinolates help to understand how substitutions on the ligand or changes in the central metal ion can tune these energy levels and, consequently, the electronic and optical properties of the material. researchgate.net

Table 2: Frontier Orbital Properties of this compound and Related Compounds

CompoundPropertyValue/DescriptionReference
This compound (Inq3)HOMO LocalizationPrimarily on the phenoxide part of the quinoline (B57606) ligand. acs.orgpan.pl
LUMO LocalizationPrimarily on the pyridyl part of the quinoline ligand. acs.orgpan.pl
Experimental Optical Gap (Eg)2.77 eV (amorphous film) researchgate.net

Computational Prediction of Spectroscopic Features

Computational methods are instrumental in predicting and interpreting the spectroscopic features of this compound. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are used to model the electronic transitions that give rise to UV-Visible absorption and photoluminescence (fluorescence) spectra. researchgate.netacs.org

These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. mdpi.com By simulating the spectrum, researchers can assign specific peaks to transitions between molecular orbitals (e.g., HOMO to LUMO) and understand the charge-transfer character of these excitations. This is crucial for explaining the compound's color and luminescent behavior.

In addition to electronic spectra, computational models can predict vibrational spectra, such as Infrared (IR) and Raman spectra. arxiv.org By calculating the vibrational frequencies and modes of the molecule, scientists can assign experimental spectral bands to specific bond stretches, bends, and twists within the this compound structure. This provides a detailed fingerprint of the molecule's structural integrity and bonding.

Modeling of Intramolecular Dynamics and Conformational Landscapes

This compound is not a static molecule. It exhibits intramolecular dynamics and can exist in different conformations. Computational modeling is essential for exploring the potential energy surface and understanding these dynamic processes. umanitoba.ca

The primary conformational aspect studied is the isomerism between the meridional (mer) and facial (fac) forms. Theoretical calculations can determine the relative energies of these isomers and estimate the energy barrier for their interconversion. acs.orgscience.gov This helps to explain why one isomer is more prevalent under certain conditions.

Furthermore, experimental evidence suggests that this compound undergoes a "fluxional process" in solution. nih.gov While room-temperature NMR spectroscopy shows a single, averaged environment for the ligands, low-temperature studies indicate a slowing of this dynamic process. nih.gov Computational modeling can simulate the pathways for such fluxional behavior, which likely involves the rearrangement of the three ligands around the central indium ion. These models help to characterize the transition states and energy barriers associated with the intramolecular motion, providing a complete picture of the molecule's conformational landscape.

Solution Chemistry and Thermodynamic/kinetic Stability of Indium Oxine

Aqueous Solution Speciation and pH Dependence of Indium(III)-Oxine Complexes

The formation and stability of indium(III)-oxine complexes are highly dependent on the pH of the aqueous solution. core.ac.uknih.gov Indium(III) ions in aqueous solution undergo hydrolysis, and the specific species present, such as In³⁺, In(OH)²⁺, and other hydrolyzed forms, change with varying pH. researchgate.net The oxine ligand (8-hydroxyquinoline) also exhibits pH-dependent forms; it can exist as a neutral molecule (C₉H₇NO), a protonated cation (C₉H₇NOH)⁺ at low pH, or a deprotonated anion (C₉H₆NO)⁻ at higher pH. researchgate.net

The chelation of indium(III) by oxine typically involves the displacement of a proton from the hydroxyl group of oxine, leading to the formation of a neutral, lipid-soluble 1:3 complex, In(oxine)₃. nih.govfda.gov This tris-complex is the predominant species at a neutral pH of approximately 7. nih.gov Studies have shown that the quantitative extraction of indium with oxine is most effective in a pH range of 3.4 to 6.4. core.ac.uk At a pH of 2.13, only half of the indium is extracted. core.ac.uk For applications involving the labeling of blood cells, maintaining a pH between 5 and 8, ideally around 7, is critical for the stability of the complex. google.com

Research has identified the formation of mono-, bis-, and tris-ligand complexes of indium(III) with 8-hydroxyquinoline (B1678124). nih.gov At a physiological pH of 7.4 and a concentration of 10 µM, the tris-ligand complex, In(oxine)₃, is the dominant species, accounting for approximately 90% of the complex in solution. nih.gov

Determination of Formation Constants and Thermodynamic Stability

The thermodynamic stability of indium-oxine complexes is quantified by their formation constants (also known as stability constants). These constants provide a measure of the strength of the interaction between the indium(III) ion and the oxine ligands.

Several methods have been employed to determine these constants, including pH-potentiometric titrations, UV-visible spectrophotometry, and solvent extraction techniques. nih.govcore.ac.ukniscpr.res.in The formation of the indium(III)-oxine complexes occurs in a stepwise manner, with the successive addition of oxine ligands.

ComplexLog K₁Log K₂Log K₃Overall Log β₃Temperature (°C)Ionic Strength (M)MethodReference
In(III)-Oxine9.659.208.8527.70200.1 (NaClO₄)Potentiometric core.ac.uk
In(III)-Oxine9.408.978.6327.00300.1 (NaClO₄)Potentiometric core.ac.uk
In(III)-Oxine9.168.758.4226.33400.1 (NaClO₄)Potentiometric core.ac.uk

Thermodynamic parameters such as the change in free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) have also been evaluated. The complexation reactions are generally spontaneous, as indicated by negative ΔG values.

ComplexTemperature (°C)-ΔG (kcal/mol)-ΔH (kcal/mol)ΔS (cal/mol/K)
In(III)-Oxine2036.9331.9117.13
In(III)-Oxine3037.1031.9117.13
In(III)-Oxine4037.2731.9117.13

Table 2: Thermodynamic functions for the formation of Indium(III)-Oxine complexes. core.ac.uk

Investigation of Ligand Exchange Kinetics and Complex Dissociation Pathways

The kinetic stability of the indium oxine complex is as important as its thermodynamic stability, particularly for its in vivo applications. The complex must be stable enough to reach its target, but also labile enough to allow for the indium to be transferred to cellular components.

The mechanism of cell labeling is thought to involve a ligand exchange reaction. nih.govfda.gov The neutral, lipid-soluble In(oxine)₃ complex diffuses across the cell membrane. nih.govauntminnie.com Once inside the cell, the indium dissociates from the oxine ligands and binds to intracellular proteins and cytoplasmic components that have a stronger affinity for indium. nih.govfda.govnih.gov The liberated oxine is then released from the cell. nih.govfda.gov

The dissociation of the complex can be influenced by competing ligands. For instance, in blood plasma, the protein transferrin competes for the indium, which can lead to the degradation of the indium-oxine complex. nih.govauntminnie.com This is why cell labeling procedures are typically performed in a plasma-free medium. richtlijnendatabase.nl Studies in human blood serum have confirmed significant dissociation of the In(oxine)₃ complex. nih.govresearchgate.net The spontaneous release of indium from labeled leukocytes has been reported to range from about 3% at one hour to 24% at 24 hours. nih.gov

Role of Solvation and Hydrogen Bonding in Solution Behavior

Solvation plays a critical role in the stability and behavior of this compound in solution. The oxine ligand itself is a bifunctional hydrogen-bonding molecule, capable of acting as both a hydrogen donor (at the -OH group) and a hydrogen acceptor (at the N atom). researchgate.netuaic.ro This allows for the formation of hydrogen bonds with protic solvents like water and ethanol (B145695). uaic.ro

The formation of hydrogen-bonded co-crystals is favored in less polar solvents, while halogen-bonded co-crystals are favored in more polar solvents. rsc.org The ability of the solvent to form hydrogen bonds is a key factor in stabilizing specific conformers of 8-hydroxyquinoline. uaic.ro In protic solvents, intramolecular hydrogen bonding within the oxine molecule is important for the stability of its predominant conformer. uaic.ro

X-ray crystallography studies have revealed that in the solid state, ethanol molecules can form hydrogen bonds with the oxygen atoms of the oxine ligands in the In(oxine)₃ complex. snmjournals.org This interaction stabilizes the complex in protic media and is thought to influence its lipid solubility and ability to penetrate cell membranes. This type of hydrogen bonding would be absent in aprotic solvents like chloroform (B151607). The solvation of the complex by water and methanol (B129727) affects its transfer chemical potentials. nih.gov

Impact of Buffer Systems and Excipients on Complex Stability in Aqueous Media

In practical formulations, buffer systems and excipients are essential for maintaining the stability and efficacy of the this compound complex in aqueous media.

A buffer is necessary to maintain the pH within the optimal range of 5 to 8 for complex stability and for compatibility with biological systems. google.com The N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid (HEPES) buffer is commonly used in this compound formulations. google.comnih.gov It effectively maintains the desired pH and can mitigate the loss of labeling efficiency that might be caused by processes like autoclaving. google.com

Due to the lipophilic nature of the In(oxine)₃ complex, it has low solubility in aqueous solutions and a tendency to adhere to the surfaces of glass or plastic containers. google.comgoogle.com To counteract this, surfactants are included as excipients. Polysorbate 80 (Tween 80) is a non-ionic surfactant frequently used to solubilize the hydrophobic complex in aqueous solutions and prevent its loss due to surface adsorption. nih.govgoogle.comnih.gov The concentration of the surfactant is a critical parameter; it must be sufficient to be effective but not so high as to cause toxicity to blood cells. google.com

The presence of certain ions or molecules can negatively impact the stability of the complex. For example, plasma proteins like transferrin can chelate indium, leading to the breakdown of the indium-oxine complex. nih.govauntminnie.com Therefore, formulations are designed to be used in plasma-free media. richtlijnendatabase.nl

Interactions of Indium Oxine with Biological Components Academic Mechanistic Studies

Mechanism of Cellular Membrane Permeation by Lipophilic Indium Oxine Complexes

The ability of the this compound complex to label cells is fundamentally dependent on its capacity to traverse the cell membrane. Indium, in its trivalent state (In³⁺), forms a neutral, lipophilic complex with three molecules of 8-hydroxyquinoline (B1678124) (oxine). nih.govauntminnie.com This structure, formally tris(8-quinolinolato)indium(III), is essential for its biological activity. snmjournals.org

The key characteristics of this complex that facilitate membrane permeation are:

Lipophilicity: The neutral charge and organic nature of the oxine ligands render the entire complex soluble in lipids, the primary component of cell membranes. nih.govauntminnie.com

Passive Diffusion: This lipophilicity allows the complex to passively diffuse across the lipid bilayer of the cell membrane, a process that does not require active transport mechanisms. auntminnie.comradiologykey.com

Once prepared, the ¹¹¹In-oxine complex is incubated with isolated autologous white blood cells. patsnap.com The lipophilic nature of the complex allows it to readily penetrate the cell membrane. patsnap.comontosight.ai Inside the cell, the complex is designed to be unstable. auntminnie.com

Intracellular Localization and Binding Mechanisms (e.g., Interaction with Organelles, Nucleic Acids, and Proteins)

Following its entry into the cell, the this compound complex undergoes dissociation. auntminnie.comnih.gov The indium ion (¹¹¹In³⁺) separates from its oxine carriers. The liberated oxine molecules, being lipophilic, can diffuse back out of the cell. auntminnie.com

The now-free ¹¹¹In³⁺ then binds to various intracellular components, effectively trapping the radionuclide within the cell. nih.govfda.gov This binding is considered to be a result of transchelation, where intracellular molecules with a stronger affinity for indium than oxine displace it from the complex. fda.govfda.gov The stability constant of the In-oxine complex is relatively low (approximately 10¹⁰), which supports this theory of ligand exchange. fda.gov

Studies have shown that ¹¹¹In binds to a variety of cytoplasmic and nuclear components:

Proteins: A significant portion of the intracellular ¹¹¹In binds to cytoplasmic proteins. auntminnie.comradiologykey.com In neutrophils, lactoferrin has been identified as a key binding protein. nih.govsmolecule.com

Nucleic Acids: Research, including microautoradiography studies, has revealed that a substantial amount of ¹¹¹In localizes within the cell nucleus, suggesting binding to nucleic acids. patsnap.comnih.gov Some reports indicate that the concentration of radioactivity in the nucleus can be at least twofold higher than in the cytoplasm. nih.gov

Organelles: After initial incubation, the radiolabel is found distributed among several soluble components, with some distribution patterns similar to those of specific and azurophil granules in neutrophils. nih.gov

This intracellular binding is crucial for the stable labeling of the cells, preventing the ¹¹¹In from leaking out. The release of radioactivity from labeled cells is relatively low, around 3% at 1 hour and 24% at 24 hours. fda.gov

Competitive Binding Studies with Endogenous Chelators and Proteins (e.g., Transferrin, Serum Albumin)

The efficiency of cell labeling with this compound can be significantly influenced by the presence of endogenous chelators and proteins, particularly in the plasma.

Transferrin: This plasma protein has a very high binding affinity for trivalent indium. pharmacylibrary.comnih.gov If leukocytes are labeled in the presence of plasma, a substantial portion of the ¹¹¹In-oxine complex will dissociate, and the ¹¹¹In will bind rapidly and irreversibly to transferrin. auntminnie.comdrugbank.com This competition significantly reduces the efficiency of leukocyte labeling. fda.govdrugbank.com Therefore, cell labeling procedures are typically carried out in a plasma-free saline medium. auntminnie.com Studies have shown that apo-transferrin can effectively displace oxine from the In(III) complex. nih.gov

Serum Albumin: Human serum albumin (HSA) also interacts with the this compound complex. Studies have demonstrated moderate binding of the intact In(oxine)₃ complex to HSA. nih.gov However, the binding to transferrin is more significant in the context of labeling efficiency. nih.gov

The relative binding affinities are critical. The In-DTPA complex, for instance, is kinetically inert and does not readily transfer its indium to transferrin, despite the thermodynamic favorability. In contrast, the less stable In-oxine complex readily allows for this translocation of indium to transferrin. pharmacylibrary.com

Quantitative Subcellular Distribution Analysis (e.g., Microautoradiography)

Microautoradiography has been a valuable technique for elucidating the microscopic and subcellular distribution of ¹¹¹In within labeled leukocytes. nih.govresearchgate.net This method provides high-resolution visualization of where the radionuclide is localized within the cell.

Key findings from microautoradiography studies include:

Nuclear and Cytoplasmic Distribution: These studies have confirmed that ¹¹¹In is not uniformly distributed. A significant finding is the higher concentration of the radiolabel in the cell nucleus compared to the cytoplasm. nih.govkcl.ac.uk Rapid cell fractionation has corroborated this, showing that approximately 57% of the total radioactivity is bound to the nuclei. nih.gov

Heterogeneity of Labeling: The uptake of ¹¹¹In-oxine is not uniform across the entire cell population. Autoradiographs show that some cells are heavily labeled, while others have little to no radiolabel. nih.govresearchgate.net It's estimated that approximately 50% of cells may show little or no uptake. nih.gov

Cell Aggregation: The labeling process itself can induce aggregation of neutrophils. Heavily labeled cells are significantly more likely to be found in aggregates compared to cells that are not heavily labeled. nih.gov

No Cell-Type Dependence: The uptake of the radiolabel does not appear to be dependent on the specific type of leukocyte. nih.gov

These quantitative analyses provide crucial data for understanding the biological effects of the radiolabel on the cells and for refining dosimetry calculations at the subcellular level. nih.gov

Exploration of this compound in Cell Labeling Efficiency Research (Focus on chemical/biological mechanisms, not diagnostic outcomes)

Research into the efficiency of cell labeling with this compound focuses on optimizing the chemical and biological conditions to maximize the uptake and retention of the radiolabel while minimizing damage to the cells.

Several factors influence labeling efficiency:

Oxine Concentration: The concentration of oxine is a critical parameter. If the concentration is too low, labeling efficiency is reduced, potentially due to competition with other metals. Conversely, an excessively high concentration can be toxic to the cells and may also decrease labeling efficiency. google.com

Presence of Plasma: As previously discussed, the presence of plasma, and specifically transferrin, dramatically reduces labeling efficiency. fda.govdrugbank.com This necessitates washing the cells and resuspending them in a plasma-free medium for labeling. auntminnie.com

Cellular Integrity: Maintaining the viability and function of the leukocytes during the labeling process is paramount. Damage to the cells can result in leakage of the radionuclide and impaired cell motility. nih.gov

pH of the Medium: The pH of the labeling solution must be controlled to ensure the stability of the complex and to be tolerated by the cells. A pH range of 5 to 8 is generally considered suitable. google.com

The following table summarizes key factors affecting the efficiency of cell labeling with this compound based on mechanistic studies.

FactorEffect on Labeling EfficiencyMechanism
Oxine Concentration Optimal concentration requiredToo low: competition with other metals. Too high: potential toxicity and reduced efficiency. google.com
Presence of Plasma Decreases efficiencyCompetitive binding of ¹¹¹In to transferrin. auntminnie.comdrugbank.com
Cellular Health Essential for retentionDamaged cells may leak the radiolabel and have impaired function. nih.gov
pH of Medium Influences complex stabilityA pH range of 5-8 is generally optimal for complex stability and cell tolerance. google.com
Incubation Time Affects uptakeSufficient time is needed for the complex to diffuse into the cells and for transchelation to occur. auntminnie.com

Analytical Chemistry and Research Quality Control for Indium Oxine

Methodologies for Radiochemical Purity Assessment (e.g., Chromatography, Extraction Techniques)

Radiochemical purity (RCP) is a crucial quality parameter, defined as the percentage of the total radioactivity in the desired chemical form. unm.edu For Indium-111 (B102479) Oxine, this means ensuring the indium-111 is properly complexed with oxine. Several methodologies are employed to verify that the RCP meets acceptable limits, typically greater than 95%. nih.gov

Chromatography

Chromatographic techniques are a cornerstone for RCP assessment, separating the lipophilic Indium Oxine complex from hydrophilic impurities like free indium-111 ions.

Thin-Layer Chromatography (TLC): This is a rapid and accessible method for purity analysis. researchgate.net A common system uses a silica (B1680970) gel plate as the stationary phase and a mobile phase such as a methanol (B129727):ammonia (9:1) mixture. In this system, the non-polar, neutral this compound complex is highly mobile and travels up the plate, exhibiting a high retention factor (Rf) of 0.8–0.9. Conversely, uncomplexed, polar indium-111 ions remain at the origin (Rf = 0.0). Another system uses ethyl acetate (B1210297) as the solvent on a silica gel plate, where the [89Zr]Zr-oxine complex has an Rf of 0.9, while impurities remain at the origin. mdpi.com

High-Performance Liquid Chromatography (HPLC): Radio-HPLC systems provide a more accurate and validated method for determining the radiochemical purity of radiopharmaceuticals. researchgate.neteanm.org This technique offers high resolution and sensitivity for separating and quantifying the components of the radiopharmaceutical preparation.

Extraction Techniques

Liquid-liquid extraction (LLE) is another established method, recommended by the European Pharmacopoeia for [¹¹¹In]In-oxine. mdpi.com This technique separates components based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Chloroform (B151607) or n-Octanol Extraction: The neutral, lipid-soluble this compound complex preferentially partitions into an organic solvent like chloroform or n-octanol, while water-soluble impurities (e.g., free indium ions) remain in the aqueous buffer. mdpi.comgoogle.com The radiochemical purity is then calculated by measuring the radioactivity in each phase. google.com

The following table provides a comparative overview of common methods for assessing the radiochemical purity of this compound.

MethodologyPrinciple of SeparationTypical System ComponentsMeasurementReference
Thin-Layer Chromatography (TLC)Adsorption chromatography based on polarity. The lipophilic complex moves farther up the plate than polar impurities.Stationary Phase: Silica Gel Mobile Phase: Methanol:Ammonia (9:1) or Ethyl AcetateDistribution of radioactivity along the plate, measured by a radio-TLC scanner to determine Rf values. mdpi.com
Liquid-Liquid Extraction (LLE)Differential solubility. The lipophilic complex dissolves in the organic phase, while hydrophilic impurities remain in the aqueous phase.Organic Phase: n-Octanol or Chloroform Aqueous Phase: Buffer solutionRadioactivity measured in the organic and aqueous phases to calculate the partition percentage. mdpi.comgoogle.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on differential partitioning between a mobile phase and a stationary phase.System: Radio-HPLC with a radioactivity detector. Specific columns and mobile phases are validated for the compound.Quantification of radioactivity in peaks corresponding to the complex and its impurities. researchgate.neteanm.org

Techniques for Quantification and Removal of Uncomplexed Indium Ions

Uncomplexed indium-111 ions are the primary radiochemical impurity in this compound preparations. If present during cell labeling, these free ions will not enter the cells but will bind strongly to plasma proteins, particularly transferrin. nih.govrichtlijnendatabase.nl This can lead to inaccurate diagnostic results and unnecessary radiation exposure. Therefore, both the quantification and removal of uncomplexed indium are essential quality control steps.

Quantification

The analytical methods described for radiochemical purity in section 8.1 are the same ones used to quantify the percentage of uncomplexed indium. Techniques like TLC and LLE effectively separate the free indium ions from the desired complex, allowing for their relative proportion to be measured. google.com A result of >95% radiochemical purity implies that <5% of the radioactivity is in the form of uncomplexed indium or other impurities. nih.gov

Removal

In clinical applications such as autologous leukocyte labeling, the removal of unbound Indium-111 Oxine and any free indium ions is achieved post-incubation through centrifugation. nih.govrichtlijnendatabase.nl The principle is to separate the cell pellet, which has incorporated the lipophilic complex, from the supernatant fluid containing the unbound impurities.

The process typically involves the following steps:

Incubation: The isolated blood cells (e.g., leukocytes) are incubated in a plasma-free medium like saline with the Indium-111 Oxine solution. nih.govrichtlijnendatabase.nl

Centrifugation: After incubation (typically 5-15 minutes), the cell suspension is centrifuged at a low force (e.g., 150 g) for about 5 minutes. nih.govrichtlijnendatabase.nl This action pellets the cells at the bottom of the tube.

Supernatant Removal: The supernatant, containing unbound ¹¹¹In-oxine and free indium ions, is carefully removed and decanted. nih.govrichtlijnendatabase.nl This supernatant is often kept to calculate the labeling efficiency. richtlijnendatabase.nlrichtlijnendatabase.nl

Washing and Resuspension: The cell pellet is then gently resuspended in a fresh medium, often cell-free plasma, to be prepared for reinjection. nih.govrichtlijnendatabase.nl This step effectively washes the cells and removes residual unbound radioactivity.

The following table summarizes the key stages for the removal of uncomplexed indium during a typical cell labeling procedure.

StepActionPurposeReference
1. IncubationMix isolated leukocytes with Indium-111 Oxine solution in a plasma-free medium.Allow the lipophilic complex to diffuse across the cell membranes. nih.gov
2. CentrifugationSpin the cell suspension at low g-force (e.g., 150 g for 5 min).Separate the heavier cells (pellet) from the lighter liquid medium (supernatant). nih.govrichtlijnendatabase.nl
3. Supernatant RemovalCarefully aspirate and discard the supernatant liquid.To eliminate unbound Indium-111 Oxine and free indium ions from the preparation. nih.govrichtlijnendatabase.nl
4. ResuspensionGently resuspend the cell pellet in a fresh, physiological medium (e.g., cell-free plasma).To prepare a clean, viable cell suspension for administration to the patient. nih.govrichtlijnendatabase.nl

Analytical Methods for Studying Complex-Biomolecule Interactions (e.g., Ultrafiltration, Spectrofluorometry)

Understanding the interaction between the this compound complex and various biomolecules, particularly plasma proteins, is vital. These interactions can influence the stability, biodistribution, and efficacy of the complex. Research has shown that while the intact complex is designed to penetrate cell membranes, it can also dissociate, allowing indium to bind to proteins like transferrin and albumin. nih.govresearchgate.net

Ultrafiltration

Ultrafiltration is a pressure-driven membrane separation technique used to separate molecules based on size. It is a valuable tool for studying the binding of drugs and complexes to proteins. researchgate.net In the context of this compound, a sample containing the complex and a protein (like human serum albumin, HSA) is placed in a device with a semi-permeable membrane that has a specific molecular weight cutoff (e.g., 10 kDa). rsc.org When centrifuged, smaller, unbound molecules pass through the membrane into the ultrafiltrate, while larger proteins and any complex bound to them are retained. rsc.org By measuring the radioactivity in the retained fraction and the filtrate, one can determine the percentage of the complex that is protein-bound versus free in the solution.

Spectrofluorometry

Spectrofluorometry is a highly sensitive technique used to investigate binding interactions by measuring changes in the fluorescence emission of molecules. researchgate.net Human serum albumin (HSA) has intrinsic fluorescence, primarily due to its tryptophan residues. When a small molecule or complex like this compound binds to the protein, it can cause a quenching (decrease) of this natural fluorescence. researchgate.net By titrating the protein with increasing concentrations of the complex and monitoring the change in fluorescence intensity, researchers can determine binding parameters, such as the binding affinity constant (K'). Studies using this method have revealed moderate binding of the intact Indium(III)-Oxine complex to HSA. researchgate.net It has also been used to show that apotransferrin can effectively displace the oxine ligand to bind the In(III) ion, highlighting the high affinity of transferrin for indium. researchgate.net

The table below outlines these analytical methods and their application in studying this compound's interactions with biomolecules.

Analytical MethodPrincipleApplication to this compoundInformation GainedReference
UltrafiltrationSeparation of molecules by size using a semi-permeable membrane.Separates protein-bound this compound from free (unbound) this compound.Quantitative measurement of the percentage of protein binding in a sample. researchgate.netrsc.org
SpectrofluorometryMeasurement of changes in the fluorescence properties of a protein upon ligand binding.Monitors the quenching of intrinsic protein fluorescence (e.g., from HSA) as the this compound complex binds to it.Determination of binding affinity and binding constants (e.g., log K') for the complex-protein interaction. researchgate.netresearchgate.net

Advanced Research Applications Beyond Conventional Uses

Development of Indium Oxine in Novel Mixed-Ligand Metal Complexes

The development of mixed-ligand complexes, where the indium center is bound not only to oxine but also to other ligands, represents a significant frontier in coordination chemistry. This approach allows for the precise tuning of the complex's electronic, optical, and biological properties.

Researchers have successfully synthesized and characterized various mixed-ligand indium(III) complexes. For instance, dimeric indium(III) complexes incorporating both 8-hydroxyquinolinate (oxine) and chloride ligands have been created, with the formula [In2(Ox)2Cl2-μ-[κ²-O,O′-(Ox)2]]. researchgate.net In such structures, the bridging oxygen atoms from the oxine ligands create a link between the two indium centers. researchgate.net The inclusion of different ligands like halides alters the coordination environment of the indium ion, which in turn influences the photoluminescent properties of the resulting complex. researchgate.net

Another area of investigation involves the interaction of the standard tris(8-hydroxyquinolinato)indium(III) (InQ3) complex with biologically and environmentally relevant molecules. Studies have shown that in the presence of compounds like citrate (B86180) or phosphate, the oxine ligands can be partially displaced, leading to the formation of mixed-ligand complexes in solution. nih.gov This has implications for understanding the stability and behavior of this compound in complex systems. Furthermore, complexes have been prepared that incorporate nitrogen-donor ligands, such as 2,2′-bipyridyl, alongside acetylacetonate (B107027) and halide ligands, demonstrating the versatility of indium(III) in forming stable, multi-component structures. sfu.ca The synthesis of organoindium complexes with oxo ligands is also being explored for applications in catalysis and materials science. ias.ac.in

The primary goals of developing these novel mixed-ligand complexes include:

Tuning Photophysical Properties: Introducing auxiliary ligands can shift the emission wavelength and improve the quantum efficiency of the complex, which is crucial for applications in electroluminescent devices. researchgate.netias.ac.in

Enhancing Stability: The selection of appropriate secondary ligands can increase the thermal and chemical stability of the indium complex.

Creating Novel Reactivity: Mixed-ligand complexes can serve as precursors or catalysts in organic synthesis and materials science, for example in C-C coupling reactions. ias.ac.in

Investigation of this compound and its Derivatives in Electroluminescent Materials and Devices

Complexes of indium with 8-hydroxyquinoline (B1678124) (oxine) and its derivatives are prominent candidates for use in organic light-emitting diodes (OLEDs). ias.ac.indaneshyari.com Their utility stems from their robust thermal stability and strong photoluminescent properties. Research in this area focuses on synthesizing new derivatives and understanding their structure-property relationships to create more efficient and color-tunable light-emitting materials.

Substituting the quinoline (B57606) ring of the oxine ligand is a common strategy to tune the material's properties. Attaching electron-donating groups, such as methyl groups, at the C5 position of the quinoline ring can lead to a redshift (a shift to longer wavelengths) in the emission spectrum. mdpi.com Dimeric indium complexes with methyl-substituted quinoline ligands have demonstrated significantly higher emission quantum yields, reaching up to 36.2% in a solid-state film, which is a desirable characteristic for bright OLEDs. mdpi.com The choice of metal ion also has a significant effect; studies comparing aluminum, gallium, and indium complexes with the same 5,7-diphenyl-8-quinolinolato ligand show distinct differences in their photoluminescent and electrochemical properties. researchgate.net

These materials are typically incorporated into a multilayer OLED device structure, often as the emissive layer or as a host material for other light-emitting dopants. researchgate.netgoogleapis.com The device generally consists of an indium tin oxide (ITO) anode, a hole-transporting layer, the emissive layer containing the indium complex, an electron-transporting layer, and a metal cathode. researchgate.netgoogle.com The performance of these this compound-based materials in OLEDs is a key area of ongoing research, with the goal of developing highly efficient and durable displays and lighting solutions. daneshyari.com

Photoluminescent Properties of Selected this compound Complexes
Complex StructureEmission Wavelength (nm)Quantum Efficiency (%)Source
mer-[In(Ox)3]·2H2O (Monomer)53013 researchgate.net
[In2(Ox)2Cl2-μ-[κ²-O,O′-(Ox)2]] (Dimer)50020 researchgate.net
Dimeric Indium Complex with 5-Methyl-8-QuinolinolateNot specified36.2 (in film) mdpi.com

Exploration of this compound in Chemical Sensing and Probe Development

The unique electronic and surface properties of indium-based materials, particularly indium oxide (In₂O₃) which shares structural motifs with this compound complexes, make them highly suitable for chemical sensing applications. mdpi.com Research is focused on fabricating sensitive and selective sensors for detecting various volatile organic compounds (VOCs) and other gases, often at room temperature, which offers advantages in power consumption and safety. nih.gov

Indium oxide has demonstrated pronounced sensitivity towards gases like toluene (B28343), acetone (B3395972), ammonia, and methane (B114726) due to its high electrical conductivity and the presence of oxygen vacancies on its surface. mdpi.comnih.gov The sensing mechanism is generally surface-controlled; when an n-type semiconductor like In₂O₃ is exposed to a reducing gas such as toluene, the gas molecules interact with adsorbed oxygen ions on the sensor's surface. This interaction releases trapped electrons back into the conduction band of the In₂O₃, causing a decrease in the material's electrical resistance, which can be measured as the sensor response. nih.gov

Nanostructuring the sensing material is a key strategy to enhance performance. Indium oxide nanotubes and nanorods have been developed for toluene sensing, although they often require elevated operating temperatures (330-340 °C). nih.gov A significant advancement has been the development of nanostructured indium oxide thin films that can detect toluene at room temperature with excellent stability and rapid response and recovery times of 28 and 26 seconds, respectively. nih.gov

For detecting other specific analytes, modifications to the indium oxide material are employed. For instance, doping In₂O₃ with gold (Au) nanoparticles significantly increases the sensitivity and response to low concentrations of acetone, a crucial biomarker for diabetes diagnostics. nih.govresearchgate.net These Au-doped In₂O₃ sensors can reliably detect acetone in the parts-per-million (ppm) range necessary for medical applications. nih.govresearchgate.net Furthermore, the development of field-effect transistor (FET) based sensors using In₂O₃ is a growing area, as they offer the potential for lower operating temperatures, improved selectivity, and easier integration into electronic devices compared to traditional resistive sensors. mdpi.com The unique properties of indium oxysulfide nanoflakes are also being explored for the highly sensitive detection of gases like nitrogen dioxide (NO₂) under visible light irradiation. researchgate.net

Performance of Indium-Based Chemical Sensors
Sensing MaterialTarget AnalyteKey FindingSource
In₂O₃ Thin FilmTolueneRoom temperature operation with 28s response time. nih.gov
In₂O₃-Au NanocompositeAcetoneHigh sensitivity in the 0.1 to 5 ppm range. nih.govresearchgate.net
Indium Oxysulfide NanoflakesNitrogen Dioxide (NO₂)Sensitive detection enabled by visible light. researchgate.net
Pt-modified In₂O₃ MOSFETCarbon Monoxide (CO)Improved responsivity and faster response/recovery times. mdpi.com

Future Directions in Indium Oxine Research

Design and Synthesis of New Indium Oxine Derivatives with Tailored Coordination Properties

The development of novel this compound derivatives with precisely controlled coordination characteristics is a burgeoning area of research. Scientists are exploring the synthesis of new ligands based on the 8-hydroxyquinoline (B1678124) (oxine) framework to enhance the stability and functionality of the resulting indium complexes. researchgate.net The goal is to create derivatives that can form stable complexes with a variety of metal ions, including indium. researchgate.net

Table 1: Examples of Modified Oxine Derivatives and Their Potential
Derivative ClassModification StrategyPotential AdvantageReference
5-Substituted OxinesIntroduction of functional groups at the 5-position of the quinoline (B57606) ring.Allows for conjugation to other molecules and tuning of electronic properties. researchgate.net
Multidentate LigandsLinking multiple oxine units or other chelating groups together.Increased thermodynamic stability and kinetic inertness of the indium complex. mdpi.com

In-Depth Mechanistic Understanding of Intracellular Trafficking and Complex Fate

A critical area of future research is unraveling the detailed mechanisms of how this compound complexes are transported across cell membranes and their subsequent fate within the cell. The lipophilic nature of the neutral indium-oxine complex allows it to penetrate the cell membrane. google.com Once inside the cell, it is believed that the complex dissociates, and the indium ion becomes bound to intracellular components, primarily proteins, while the oxine ligand is released. google.comfda.gov

However, the precise intracellular localization and the identity of the protein binding partners remain areas of active investigation. Studies comparing indium-111 (B102479) (¹¹¹In) oxine with other radiolabeling agents like zirconium-89 (B1202518) (⁸⁹Zr) oxine have revealed differences in their intracellular behavior. For instance, ¹¹¹In has been found to be predominantly localized in the cytoplasm, with a lower protein-binding activity compared to ⁸⁹Zr. nih.gov Understanding these differences is crucial for interpreting imaging data and for the rational design of new cell tracking agents. Future studies will likely employ advanced microscopy and proteomic techniques to identify the specific subcellular compartments and proteins that indium associates with, providing a more complete picture of its intracellular journey and ultimate fate. nih.gov

Advanced Computational Modeling for Predictive Design of this compound Systems

Advanced computational modeling is poised to become an indispensable tool for the predictive design of this compound systems. nih.govsnmjournals.org Methods such as Density Functional Theory (DFT) can be employed to investigate the electronic structure and bonding within indium complexes, providing insights into their stability and reactivity. acs.org These computational approaches can help researchers understand the intricate relationships between the ligand structure and the properties of the resulting complex.

Integration of this compound into Multifunctional Nanomaterials for Research Tools

The integration of this compound into multifunctional nanomaterials represents a promising frontier for creating advanced research tools. uni-mainz.de Nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs) and polymer-based nanoparticles, can serve as platforms for carrying this compound, enabling new capabilities in imaging and therapy. kcl.ac.uknih.gov

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Indium Oxine to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization should focus on:

  • Stoichiometric ratios : Vary molar ratios of indium(III) precursors (e.g., InCl₃) to 8-hydroxyquinoline (oxine) to identify ideal stoichiometry.
  • Solvent selection : Test polar aprotic solvents (e.g., DMF) versus non-polar solvents for solubility and reaction efficiency.
  • Temperature and pH control : Monitor chelation efficiency via UV-Vis spectroscopy at different pH levels (e.g., pH 5–8) .
  • Post-synthesis purification : Use recrystallization or column chromatography, validated via TLC or HPLC purity checks .

Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Elemental analysis : Confirm In:C:N:O ratios via ICP-OES and CHNS analysis.
  • Spectroscopic methods :
  • FTIR : Validate ligand coordination (e.g., shifts in C=N/C-O stretching bands).
  • NMR (¹H/¹³C) : Detect ligand proton environments (if soluble in deuterated solvents).
  • XPS : Confirm indium oxidation state (In³⁺) and ligand bonding .
  • Single-crystal XRD : Resolve 3D structure but requires high-quality crystals. If unavailable, pair PXRD with computational modeling .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reported spectral properties (e.g., fluorescence quenching mechanisms)?

  • Methodological Answer :

  • DFT calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to explain fluorescence behavior under varying conditions (e.g., solvent polarity, pH).
  • Molecular dynamics simulations : Predict aggregation-induced quenching or ligand dissociation kinetics .
  • Validate experimentally : Compare simulated spectra (e.g., UV-Vis, fluorescence) with empirical data, prioritizing protocols from peer-reviewed studies .

Q. What experimental designs are effective for studying this compound’s stability under biologically relevant conditions (e.g., serum proteins, pH gradients)?

  • Methodological Answer :

  • In vitro stability assays :
  • Serum stability : Incubate this compound with fetal bovine serum (FBS) and monitor decomposition via LC-MS over 24–72 hours.
  • pH-dependent stability : Use buffered solutions (pH 4–9) and track changes via UV-Vis or fluorescence spectroscopy.
  • Competitive ligand studies : Add EDTA or transferrin to assess metal-ligand dissociation kinetics .

Q. How should researchers address discrepancies in cytotoxicity data for this compound across different cell lines?

  • Methodological Answer :

  • Standardize protocols : Ensure consistent cell culture conditions (e.g., passage number, media composition) and exposure times.
  • Control for confounding factors :
  • Metal uptake : Quantify intracellular indium levels via ICP-MS.
  • ROS assays : Measure oxidative stress to distinguish between direct cytotoxicity and secondary effects .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer :

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Error analysis : Report confidence intervals for IC₅₀/EC₅₀ values and use ANOVA for multi-group comparisons.
  • Reproducibility : Include triplicate biological replicates and raw data in supplementary materials .

Q. How can researchers reconcile contradictory findings in this compound’s catalytic or photophysical properties?

  • Methodological Answer :

  • Systematic review : Map all reported conditions (e.g., solvent, light source intensity) to identify variables influencing outcomes.
  • Controlled replication : Reproduce key studies under identical conditions, documenting deviations.
  • Collaborative inter-laboratory studies : Share samples and protocols to minimize instrumental variability .

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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.